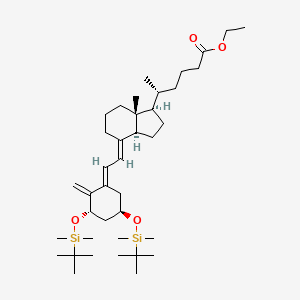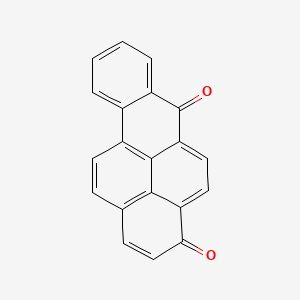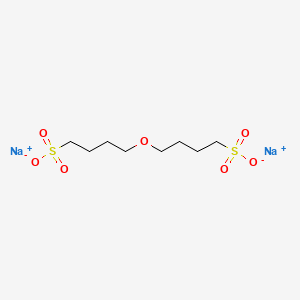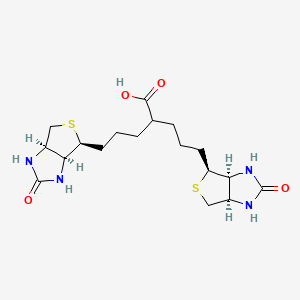
(5R)-ethyl 5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate
Overview
Description
A derivative of vitamin D3 and an intermediate of calcitriol. Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood.
Scientific Research Applications
Synthesis and Applications in Vitamin D3 Analogues
- Synthesis of 1alpha,25-Dihydroxyvitamin D3 Analogues : A study by Hanazawa et al. (2003) developed a new method for synthesizing 1alpha,25-dihydroxyvitamin D3 and its analogues. This involved the preparation of an A-ring part starting from epichlorohydrin and its Suzuki-Miyaura coupling reaction with the C,D-ring part. The study highlights the efficient synthesis of these vitamin D3 analogues, which are significant in medical research and applications (Hanazawa, Koyama, Nakata, Okamoto, & Sato, 2003).
Polymerization and Material Science
- Homogeneous α-Olefin Polymerizations : Leino et al. (1997) conducted a study on the polymerization of ethylene and propylene using siloxy-substituted bis(indenyl) ansa-metallocenes. This study contributes to the understanding of catalyst precursors for the polymerization of α-olefins, which are crucial in producing various polymeric materials (Leino, Luttikhedde, Lehmus, Wilén, Sjöholm, Lehtonen, Seppälä, & Näsman, 1997).
Chemical Reactions and Synthesis Techniques
- Nickel-Catalyzed Reductive Coupling : Rodrigo and Guan (2017) examined nickel-catalyzed reductive coupling of ynoates and aldehydes. Their work contributes to the understanding of catalytic reactions involving silanes, which are important in synthetic chemistry (Rodrigo & Guan, 2017).
- Synthesis of Penem Derivatives : Lei (2010) and Dong (2009) both worked on synthesizing penem derivatives, which are relevant in pharmaceutical chemistry. These studies provide insights into the synthesis process of complex organic compounds (Lei, 2010); (Dong, 2009).
Mechanism of Action
Target of Action
The primary target of Calcitriol Intermediate, also known as “(5R)-ethyl 5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate” or “ethyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate”, is the Vitamin D Receptor (VDR). The VDR is present in various tissues and organs such as the skin, brain, parathyroid, skeletal muscles, heart muscles, pancreas, pituitary, ovaries, testes, and blood cells .
Mode of Action
Calcitriol Intermediate interacts with its primary target, the VDR, to modulate the expression of hundreds of human genes . This interaction results in both genomic and non-genomic effects . Genomic effects involve VDR-mediated transcriptional modulation, while non-genomic effects involve rapid responses to vitamin D, such as the regulation of the mitochondrial large-conductance calcium-regulated potassium channel .
Biochemical Pathways
Calcitriol Intermediate affects several biochemical pathways. It plays a crucial role in phosphocalcium homeostasis . It also influences the cell cycle, apoptosis, cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment . Furthermore, it has been found to regulate the mitochondrial large-conductance calcium-regulated potassium channel .
Result of Action
The molecular and cellular effects of Calcitriol Intermediate’s action are diverse. It regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment . It also directly affects the activity of the mitochondrial large-conductance calcium-regulated potassium channel .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Calcitriol Intermediate. For instance, the production of calcitriol in the body requires two subsequent hydroxylations by CYP2R1 in the liver and CYP27B1 in kidneys . Additionally, the bioavailability of calcitriol is tightly regulated to restrict the biological actions of this hormone in target cells while maintaining calcium and phosphate homeostasis .
Biochemical Analysis
Biochemical Properties
Calcitriol Intermediate is likely to interact with various enzymes, proteins, and other biomolecules, similar to its parent compound, calcitriol. Calcitriol has been shown to interact with the vitamin D receptor (VDR), a nuclear receptor found in many tissues, including the placenta . It also interacts with CYP27B1 and CYP24A1 cytochromes, which are involved in its synthesis and degradation, respectively . The interactions of Calcitriol Intermediate with these and other biomolecules could influence various biochemical reactions .
Cellular Effects
The effects of Calcitriol Intermediate on cellular processes are likely to be similar to those of calcitriol. Calcitriol has been shown to regulate the cell cycle, induce apoptosis, promote cell differentiation, and act as an anti-inflammatory factor within the tumor microenvironment . It also modulates the expression of hundreds of human genes by activating the VDR . The influence of Calcitriol Intermediate on these and other cellular processes would need to be investigated further.
Molecular Mechanism
The molecular mechanism of action of Calcitriol Intermediate is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, calcitriol has been shown to directly affect the activity of the mitochondrial large-conductance Ca2±regulated potassium channel (mitoBKCa) from the human astrocytoma (U-87 MG) cell line . It also influences the expression of genes encoding potassium channels .
Temporal Effects in Laboratory Settings
The temporal effects of Calcitriol Intermediate in laboratory settings would need to be investigated. It is known that calcitriol can regulate the mitochondrial large-conductance calcium-regulated potassium channel, which may have implications for mitochondrial bioenergetics and cytoprotective mechanisms .
Dosage Effects in Animal Models
The effects of Calcitriol Intermediate at different dosages in animal models would need to be studied. It is known that calcitriol has shown anticancer effects in animal models of cancer .
Metabolic Pathways
Calcitriol Intermediate is likely to be involved in similar metabolic pathways as calcitriol. Calcitriol is part of the vitamin D metabolism pathway, which involves several activating and catabolic pathways .
Transport and Distribution
The transport and distribution of Calcitriol Intermediate within cells and tissues would need to be investigated. It is known that calcitriol can modulate mitochondrial function through regulation of the potassium channels present in the inner mitochondrial membrane .
Subcellular Localization
The subcellular localization of Calcitriol Intermediate would need to be studied. It is known that calcitriol can modulate mitochondrial function, suggesting that it may be localized to the mitochondria .
Properties
IUPAC Name |
ethyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70O4Si2/c1-15-41-36(40)20-16-18-28(2)33-23-24-34-30(19-17-25-39(33,34)10)21-22-31-26-32(42-44(11,12)37(4,5)6)27-35(29(31)3)43-45(13,14)38(7,8)9/h21-22,28,32-35H,3,15-20,23-27H2,1-2,4-14H3/b30-21+,31-22+/t28-,32-,33-,34+,35+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQYJABERVWRRO-WSNYFFJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The Diels-Alder reaction is a powerful tool for constructing six-membered rings from simpler starting materials []. This reaction is widely used in the synthesis of complex natural products, pharmaceuticals, and materials due to its high regioselectivity, stereoselectivity, and atom economy.
A: Several factors can influence the regioselectivity and stereoselectivity of a Diels-Alder reaction, including: * The electronic nature of the diene and dienophile (electron-rich dienes react faster with electron-poor dienophiles and vice versa) [].* The presence of Lewis acid catalysts, which can enhance the reactivity and selectivity of the reaction [].* Reaction conditions such as temperature, solvent, and pressure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)





![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)
